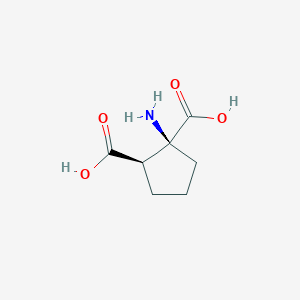
trans-1-Aminocyclopentane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Aminocyclopentane-1,2-dicarboxylic acid: is a compound of significant interest in the field of organic chemistry. It is a cyclopentane derivative with two carboxylic acid groups and an amino group attached to the cyclopentane ring. This compound is known for its role as an agonist of metabotropic glutamate receptors, making it valuable in neuroscience research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Aminocyclopentane-1,2-dicarboxylic acid typically involves the use of L-serine as a starting material. The process includes several key steps:
Reduction of L-serine: The L-serine is reduced using diisobutylaluminum hydride to form an aldehyde.
Formation of a β-unsaturated ketone: The aldehyde is treated with 2-oxo-3-(triphenyl-l5-phosphanylidene)propyl acetate to form a β-unsaturated ketone.
Hydrogenation: The β-unsaturated ketone is hydrogenated over palladium on charcoal to yield a saturated ketone.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The use of readily available starting materials and common reagents makes this process feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: trans-1-Aminocyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : trans-1-Aminocyclopentane-1,2-dicarboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse derivatives .
Biology: : In biological research, this compound is valuable for studying the function of metabotropic glutamate receptors. It acts as an agonist, helping to elucidate the role of these receptors in various physiological processes .
Medicine: : The compound’s role as a metabotropic glutamate receptor agonist makes it a potential candidate for the development of therapeutic agents targeting neurological disorders .
Industry: : While its industrial applications are less documented, the compound’s unique chemical properties make it a potential candidate for use in the synthesis of specialized chemicals and pharmaceuticals .
Mechanism of Action
trans-1-Aminocyclopentane-1,2-dicarboxylic acid exerts its effects by acting as an agonist of metabotropic glutamate receptors. These receptors are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability. The compound binds to the receptor, activating intracellular signaling pathways that influence various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopentane-1,3-dicarboxylic acid: Another cyclopentane derivative with similar agonistic properties towards metabotropic glutamate receptors.
trans-1,2-Cyclohexanedicarboxylic acid: A structurally similar compound with different functional groups and chemical properties.
Uniqueness: : trans-1-Aminocyclopentane-1,2-dicarboxylic acid is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a metabotropic glutamate receptor agonist sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(1S,2R)-1-aminocyclopentane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)3-1-2-4(7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m0/s1 |
InChI Key |
ICCJHMNYUMDWSP-FFWSUHOLSA-N |
Isomeric SMILES |
C1C[C@H]([C@@](C1)(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1CC(C(C1)(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















